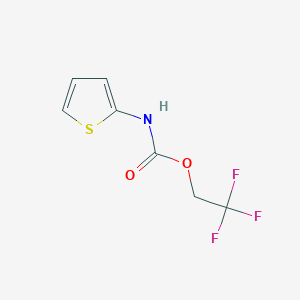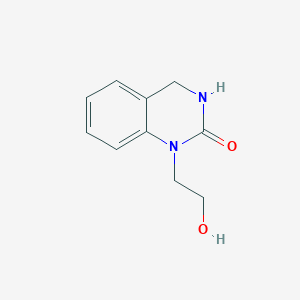
3-(diethoxymethyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and common names. It may also include its appearance, odor, and other physical characteristics .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Applications De Recherche Scientifique
Hydrogen-Bonding in Luminescent Materials
Triazole derivatives have been explored for their hydrogen-bonding interactions in luminescent materials. For instance, quinoline-triazoles have been synthesized and examined for their ability to form 1D crystals through lattice hydrogen-bonding interactions, demonstrating their potential in materials science for creating luminescent compounds with specific crystal growth directions (Bai, Young, & Hor, 2017).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles exhibit diverse supramolecular interactions, making them attractive for applications in supramolecular and coordination chemistry. These interactions enable a wide range of applications, from anion recognition and catalysis to photochemistry, highlighting the versatility of triazole derivatives beyond their initial use in click chemistry (Schulze & Schubert, 2014).
Corrosion Inhibition
Triazole derivatives are effective as corrosion inhibitors for metals in acidic media. For example, certain triazole derivatives have been synthesized and shown to significantly inhibit the corrosion of mild steel in acid media, demonstrating their importance in industrial applications where metal preservation is critical (Li, He, Pei, & Hou, 2007).
Medicinal Chemistry
In the realm of medicinal chemistry, triazole derivatives have been identified as potent antibacterial agents targeting bacterial cell division proteins. The substitution of terminal amide with 1H-1,2,3-triazole in certain compounds has led to increased antibacterial activity, indicating the potential for developing new classes of antibiotics (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).
Antimicrobial and Antifungal Agents
Triazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating significant bioactivity against various bacterial and fungal strains. This highlights the potential of triazole derivatives in developing new antimicrobial and antifungal agents (Sumrra, Zafar, Javed, Zafar, Hussain, Imran, & Nadeem, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(diethoxymethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVTYEAZFLNKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=NN1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethoxymethyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



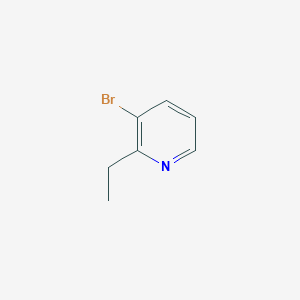




![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)
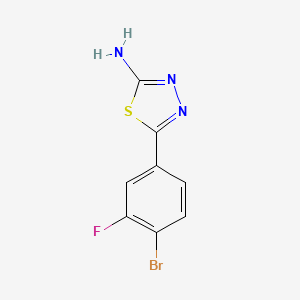

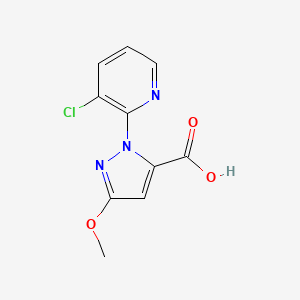
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)
![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

